
2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” is a complex organic compound. It is a derivative of phenylalanine, which is a non-essential amino acid synthesized from phenylalanine in animals . This compound plays a role as a fundamental metabolite .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, a fluoro group, and a hydroxy group. The InChI code for this compound is 1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid” include a molecular weight of 224.19 . The compound has a role as a tyrosinate (1-) and a L-alpha-amino acid anion. It is a conjugate base of a L-tyrosine and a L-tyrosine zwitterion .
Applications De Recherche Scientifique
Materials Science Applications
Phloretic Acid as a Renewable Building Block :Phloretic acid, a phenolic compound structurally similar to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," has been identified as a sustainable alternative to phenol. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a solvent-free and purification-free approach. This process facilitates the production of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, highlighting the potential of renewable sources in materials science (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry Applications
Asymmetric Synthesis of Fluorinated L-Tyrosine :The asymmetric synthesis of various fluorinated derivatives, including "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," demonstrates the compound's utility in creating bioactive molecules. These derivatives are key steps in the synthesis of benzyl bromides and glycine enolate derivatives, highlighting their potential in drug development and biochemical research (M. Monclus et al., 1995).
Antibacterial Agents Development :Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis of compounds with amino- and/or hydroxy-substituted cyclic amino groups. These compounds have shown significant activity against various bacterial strains, suggesting the potential of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" and its analogues in the development of new antibacterial drugs (H. Egawa et al., 1984).
Organic Synthesis Applications
Solid-Phase Synthesis of Substituted 2-Aminofuranones :The efficient solid-phase synthesis of 3,5-disubstituted-2-aminofuranones from α-hydroxy acids, which are structurally related to "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid," showcases the versatility of these compounds in organic synthesis. This approach underlines the potential of such compounds in creating diverse and complex organic molecules (Dimitris Matiadis et al., 2009).
Carbopalladation of Nitriles :The intramolecular carbopalladation of the cyano group has been utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes, highlighting the utility of "2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid" in complex organic reactions. This methodology provides a pathway for creating heterocyclic compounds with significant implications in synthetic organic chemistry (Qingping Tian et al., 2003).
Propriétés
IUPAC Name |
2-amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAMVGOPJRRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

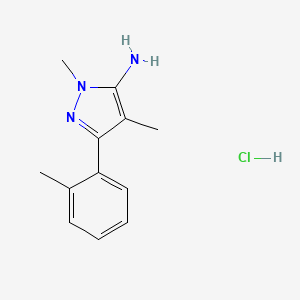
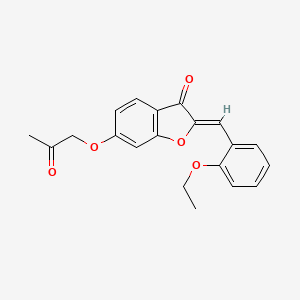
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
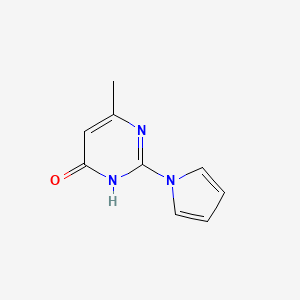
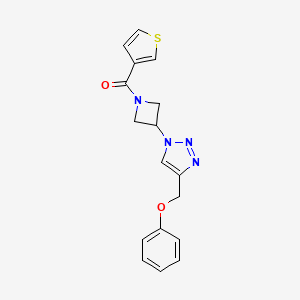
![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)
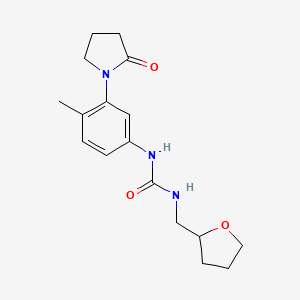
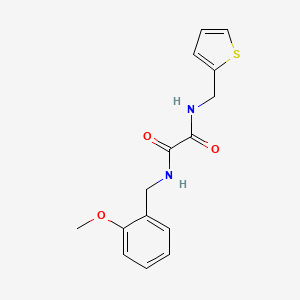
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)